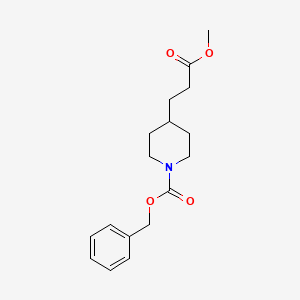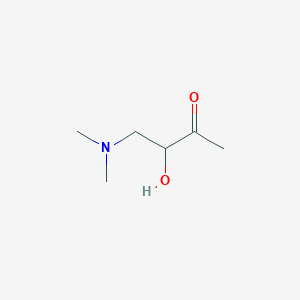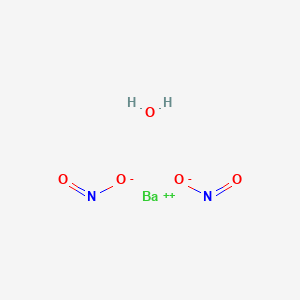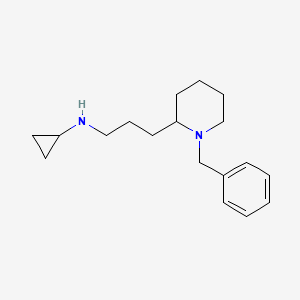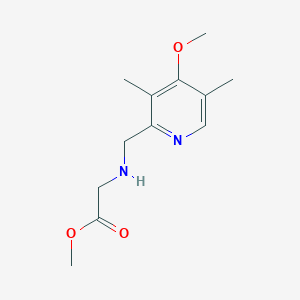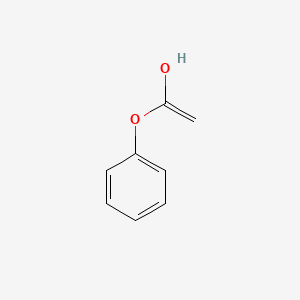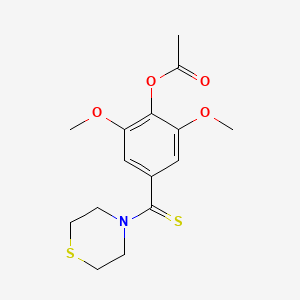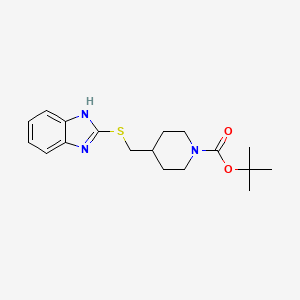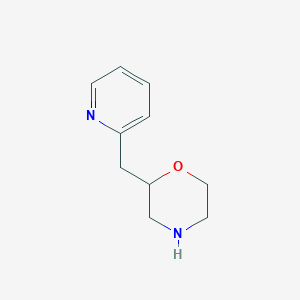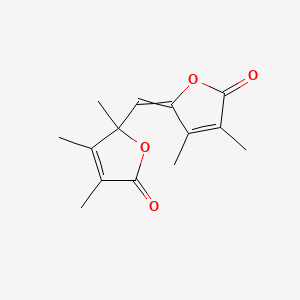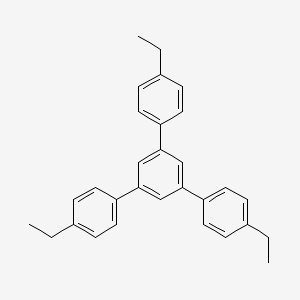![molecular formula C12H19NO4 B13960181 2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)
2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxymethyl)-2-azaspiro[45]decane-8-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a nitrogen atom within the ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid can be achieved through several methods. One common approach involves the use of primary alcohols and aldehydes, which are oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method involves the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form carboxylic acids .
Industrial Production Methods
Industrial production of carboxylic acids, including this compound, often involves the use of Grignard reagents. When Grignard reagents react with carbon dioxide, they form salts of carboxylic acids, which are then acidified to yield the corresponding carboxylic acids . This method is advantageous due to its scalability and efficiency.
化学反応の分析
Types of Reactions
2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride (LiAlH4). The conditions for these reactions vary, with some requiring acidic or basic environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acid derivatives, while reduction reactions can produce alcohols or amines.
科学的研究の応用
2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may act on receptor-interacting protein kinases (RIPKs) and other signaling molecules involved in cellular processes . The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: This compound shares a similar spirocyclic structure but differs in its functional groups.
Boc-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid: Another related compound with a spirocyclic structure and different functional groups.
Uniqueness
2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
2-(carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c14-10(15)7-13-6-5-12(8-13)3-1-9(2-4-12)11(16)17/h9H,1-8H2,(H,14,15)(H,16,17) |
InChIキー |
LEGBPDXCSVOYKL-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC1C(=O)O)CCN(C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


